molecular formula C11H12N2O B060996 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol CAS No. 175135-48-5

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol

Cat. No.: B060996
CAS No.: 175135-48-5
M. Wt: 188.23 g/mol
InChI Key: HHDMLMOSQQBISY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyridine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of the pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings .

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid

Uniqueness: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol is unique due to the presence of both pyrrole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-5-6-9(2)13(8)11-10(14)4-3-7-12-11/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDMLMOSQQBISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379177
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-48-5
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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